![molecular formula C6H9BrO2 B1376304 2-Bromo-5,8-dioxaspiro[3.4]octane CAS No. 1257996-82-9](/img/structure/B1376304.png)
2-Bromo-5,8-dioxaspiro[3.4]octane
Übersicht
Beschreibung
2-Bromo-5,8-dioxaspiro[3.4]octane is an organic compound with the CAS Number: 1257996-82-9 and a molecular weight of 193.04 . It is available in liquid, solid, or semi-solid form .
Synthesis Analysis
The synthesis of this compound involves the use of 3-bromocyclobutanone, 1,2-ethanediol, and pyridinium p-toluenesulfonate . The mixture is heated to reflux in a Dean-Stark apparatus for 12 hours .Molecular Structure Analysis
The linear formula of this compound is C6H9BrO2 .Physical And Chemical Properties Analysis
This compound has a boiling point of 231.8±40.0C at 760 mmHg . It has a flash point of 105.3 . It is stored sealed in dry conditions at 2-8C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Spirocyclopropane derivatives, including 2-Bromo-5,8-dioxaspiro[3.4]octane, show promise as corrosion inhibitors. Research indicates these compounds effectively prevent mild steel corrosion in acidic solutions. Their adsorption on steel surfaces involves both physical and chemical processes, adhering to the Langmuir isotherm model. Their effectiveness can be attributed to the π-electrons in the aromatic ring and lone-pair electrons in the methoxy group, which enhance adsorption onto the iron surface (Chafiq et al., 2020).
Cancer Research : In cancer research, certain 1,5-dioxaspiro[2.5]octanes, structurally related to this compound, were synthesized and tested for their activity against tumor cells. These compounds demonstrated moderate activity in specific cancer screens, underscoring their potential in developing new cancer therapies (Fullerton et al., 1976).
Synthesis of Natural Compounds : These spiro compounds have been used in the synthesis of natural compounds with antitumor activity. For example, they have been involved in the synthesis of arenamides, which inhibit nitrogen oxide and prostaglandin E2, both implicated in cancer pathways (Shklyaruck, 2015).
Heterocyclic Compound Synthesis : Spirocyclopropane derivatives are used in synthesizing heterocyclic compounds, which have various applications in pharmaceuticals and organic chemistry. The reactions of these compounds with alcohols and ketoximes form dihydrofurans and chromenes, which are important in medicinal chemistry (Kayukova et al., 1998).
Organic Syntheses and Chemical Reactions : Research has also focused on the synthesis and cycloaddition reactions of 2,2-dialkoxy-1-methylenecyclopropane derivatives, including 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. These studies are crucial for understanding the chemical behavior and potential applications of spirocyclopropane derivatives in organic chemistry (Nakamura et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5,8-dioxaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-5-3-6(4-5)8-1-2-9-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJASEXNUCZUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257996-82-9 | |
| Record name | 2-bromo-5,8-dioxaspiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



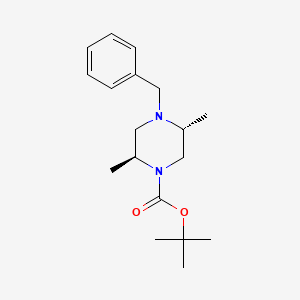

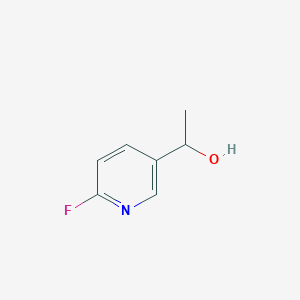
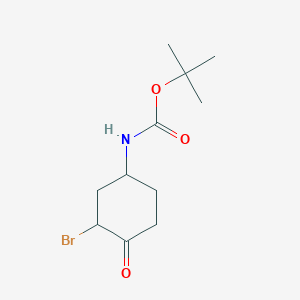
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)

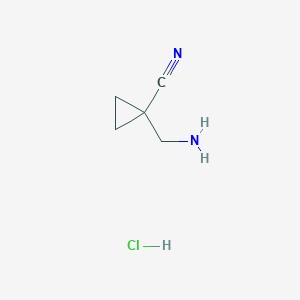
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)

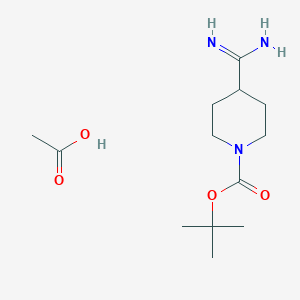
![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)